Cas no 105958-89-2 (1H-Pyrazole-4-carboxylic acid, 1-methyl-5-[(phenylmethyl)thio]-, ethylester)

1H-Pyrazole-4-carboxylic acid, 1-methyl-5-[(phenylmethyl)thio]-, ethyl ester is a specialized pyrazole derivative with a thioether linkage and ester functionality, making it a versatile intermediate in organic synthesis. The compound’s structure, featuring a phenylmethylthio substituent and an ethyl ester group, enhances its reactivity in nucleophilic and electrophilic transformations. Its well-defined molecular framework is advantageous for applications in medicinal chemistry, particularly in the development of bioactive molecules and heterocyclic scaffolds. The ethyl ester group improves solubility in organic solvents, facilitating further derivatization. This compound is valued for its potential in constructing pharmacophores and as a precursor for sulfur-containing analogs, offering synthetic flexibility in research and industrial applications.
1H-Pyrazole-4-carboxylic acid, 1-methyl-5-[(phenylmethyl)thio]-, ethylester structure
105958-89-2 structure
Product Name:1H-Pyrazole-4-carboxylic acid, 1-methyl-5-[(phenylmethyl)thio]-, ethylester
CAS No:105958-89-2
MF:C14H16N2O2S
MW:276.354042053223
CID:1165551
PubChem ID:13714612
Update Time:2025-06-22

1H-Pyrazole-4-carboxylic acid, 1-methyl-5-[(phenylmethyl)thio]-, ethylester Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-[(phenylmethyl)thio]-, ethylester
    • Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate
    • CS-0094625
    • ethyl 5-benzylsulfanyl-1-methylpyrazole-4-carboxylate
    • SCHEMBL10719117
    • 105958-89-2
    • Inchi: 1S/C14H16N2O2S/c1-3-18-14(17)12-9-15-16(2)13(12)19-10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3
    • InChI Key: FZYOBVDMFPVGSN-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1)C1=C(C(=O)OCC)C=NN1C

Computed Properties

  • Exact Mass: 276.09338
  • Monoisotopic Mass: 276.09324893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 69.4Ų

Experimental Properties

  • PSA: 44.12

1H-Pyrazole-4-carboxylic acid, 1-methyl-5-[(phenylmethyl)thio]-, ethylester Pricemore >>

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Additional information on 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-[(phenylmethyl)thio]-, ethylester

Comprehensive Overview of 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-[(phenylmethyl)thio]-, ethylester (CAS No. 105958-89-2)

The compound 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-[(phenylmethyl)thio]-, ethylester (CAS No. 105958-89-2) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrazole core and a benzylthio substituent, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers and industry professionals are increasingly interested in this compound due to its versatility and applicability in drug discovery and material science.

One of the key features of 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-[(phenylmethyl)thio]-, ethylester is its role as a building block for heterocyclic chemistry. The pyrazole ring is a common motif in many FDA-approved drugs, particularly in anti-inflammatory and antimicrobial agents. The addition of the benzylthio group enhances the compound's ability to interact with biological targets, making it a promising candidate for further development. Recent studies have explored its potential in modulating enzyme activity and receptor binding, which aligns with the growing demand for novel therapeutic agents.

In the context of green chemistry and sustainable synthesis, CAS No. 105958-89-2 has garnered attention for its compatibility with eco-friendly reaction conditions. Researchers are investigating its use in catalyzed reactions and solvent-free processes, which are critical for reducing environmental impact. This aligns with the broader trend of minimizing waste and energy consumption in chemical manufacturing, a topic frequently searched by professionals in the field.

The compound's ethyl ester functionality also contributes to its stability and solubility, making it suitable for various formulation applications. This property is particularly relevant in the development of drug delivery systems, where solubility and bioavailability are paramount. As the pharmaceutical industry shifts toward personalized medicine, intermediates like 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-[(phenylmethyl)thio]-, ethylester are becoming increasingly valuable for tailoring drug properties.

Another area of interest is the compound's potential in agrochemical research. The pyrazole scaffold is known for its herbicidal and fungicidal activities, and modifications to its structure can enhance these effects. With the global push for sustainable agriculture, there is a rising demand for innovative crop protection solutions, making this compound a subject of ongoing investigation.

From a commercial perspective, CAS No. 105958-89-2 is available through specialized chemical suppliers, often in high purity grades for research purposes. Its synthesis typically involves multi-step organic reactions, with a focus on optimizing yield and minimizing byproducts. Analytical techniques such as HPLC and NMR are commonly employed to verify its purity and structural integrity, ensuring it meets the stringent requirements of academic and industrial laboratories.

In summary, 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-[(phenylmethyl)thio]-, ethylester (CAS No. 105958-89-2) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and compatibility with modern synthetic methodologies make it a valuable asset for researchers aiming to address current challenges in health and sustainability. As scientific inquiry continues to evolve, this compound is likely to remain at the forefront of innovation in chemical research.

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